molecular formula C6H10N4O2 B11914031 Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate CAS No. 99848-29-0

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate

Cat. No.: B11914031
CAS No.: 99848-29-0
M. Wt: 170.17 g/mol
InChI Key: FJIDWUSSADDHIE-UHFFFAOYSA-N
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Description

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the reaction of ethyl carbamate with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and a base like sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods: In industrial settings, the synthesis may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment .

Comparison with Similar Compounds

Uniqueness: Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Its ethyl carbamate moiety enhances its solubility and bioavailability compared to other triazole derivatives .

Biological Activity

Ethyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring, which is known for enhancing the compound's biological properties. The presence of the carbamate moiety contributes to its solubility and bioavailability, making it a suitable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Here are some key mechanisms:

  • Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and indoleamine 2,3-dioxygenase (IDO1), which are critical in cancer and immune response pathways .
  • Antimicrobial Activity : Compounds containing triazole rings exhibit significant antimicrobial properties, making them potential candidates for treating infections .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

  • Inhibition of Tumor Growth : In vivo studies indicated that triazole derivatives can inhibit tumor growth significantly. For instance, compounds with similar structures showed tumor growth inhibition rates between 79% to 96% in mouse models .
CompoundTumor Growth Inhibition (%)IC50 (nM)
Triazole A8590
Triazole B9294
Ethyl Carbamate79Not specified

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent:

  • Broad-Spectrum Activity : Studies have shown that triazole derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects by enhancing the activity of cytotoxic T cells, which could be beneficial in cancer immunotherapy:

  • T Cell Proliferation : this compound has been associated with up-regulating CD8+ T cell proliferation and activity .

Case Studies

Several case studies have explored the biological activities of triazole derivatives similar to this compound:

  • Triazole Derivatives as IDO Inhibitors : A study found that certain triazole derivatives exhibited low nanomolar IDO1 inhibitory activity with minimal cytotoxicity in MDA-MB-231 breast cancer cells. This suggests the potential for these compounds in cancer therapy .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various triazole derivatives against resistant strains of bacteria. Results showed significant inhibition at concentrations below 10 µM .

Properties

CAS No.

99848-29-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl N-(1-methyltriazol-4-yl)carbamate

InChI

InChI=1S/C6H10N4O2/c1-3-12-6(11)7-5-4-10(2)9-8-5/h4H,3H2,1-2H3,(H,7,11)

InChI Key

FJIDWUSSADDHIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN(N=N1)C

Origin of Product

United States

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